Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate
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Overview
Description
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is a chemical compound with the molecular formula C18H31N2O2P It is a complex organic molecule that features a piperidine ring, a pyridine ring, and a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate typically involves the reaction of heptyl phosphinate with a piperidine derivative that contains a pyridine ring. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphinate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: The compound may serve as a probe for studying biological processes involving phosphinate groups.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate involves its interaction with molecular targets such as enzymes or receptors. The phosphinate group can mimic phosphate groups, allowing the compound to inhibit or activate specific biological pathways. The piperidine and pyridine rings can enhance binding affinity and selectivity for the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Heptyl methyl[2-(pyridin-2-yl)piperidin-1-yl]phosphinate
- Heptyl methyl[2-(pyridin-4-yl)piperidin-1-yl]phosphinate
- Heptyl ethyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate
Uniqueness
Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its chemical reactivity and biological activity. The heptyl and methyl groups also contribute to its distinct properties compared to similar compounds with different alkyl groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89095-29-4 |
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Molecular Formula |
C18H31N2O2P |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[1-[heptoxy(methyl)phosphoryl]piperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H31N2O2P/c1-3-4-5-6-9-15-22-23(2,21)20-14-8-7-12-18(20)17-11-10-13-19-16-17/h10-11,13,16,18H,3-9,12,14-15H2,1-2H3 |
InChI Key |
UPHQADRLTXTBND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=O)(C)N1CCCCC1C2=CN=CC=C2 |
Origin of Product |
United States |
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